![molecular formula C19H19N3O2 B12590090 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea CAS No. 648420-18-2](/img/structure/B12590090.png)
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of an isoquinoline moiety and a methoxyphenyl group, which contribute to its unique chemical properties and biological activities.
准备方法
The synthesis of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common method includes the cyclization of substituted alkynes with o-haloarylamidines in the presence of a nickel catalyst and water . This method is efficient and yields high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
化学反应分析
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the isoquinoline moiety, using reagents like sodium hydride or potassium tert-butoxide.
Common reagents and conditions for these reactions include acidic or basic environments, specific solvents like dimethyl sulfoxide, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential biological activities, including its role as a TRPV1 receptor antagonist. This makes it a candidate for research in pain management and inflammation.
Medicine: Due to its biological activities, it is being explored for therapeutic applications, particularly in the treatment of chronic pain and inflammatory conditions.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea involves its interaction with molecular targets such as the TRPV1 receptor . By antagonizing this receptor, the compound can inhibit the transmission of pain signals and reduce inflammation. The pathways involved include the modulation of ion channels and the inhibition of pro-inflammatory mediators.
相似化合物的比较
1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea can be compared with other isoquinoline derivatives and TRPV1 receptor antagonists. Similar compounds include:
A-425619: Another TRPV1 receptor antagonist with a similar isoquinoline structure.
AMG9810: A potent TRPV1 antagonist used in pain research.
SB-366791: A selective TRPV1 antagonist with a different chemical structure but similar biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methoxyphenyl group, which may confer distinct pharmacological properties.
属性
CAS 编号 |
648420-18-2 |
|---|---|
分子式 |
C19H19N3O2 |
分子量 |
321.4 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea |
InChI |
InChI=1S/C19H19N3O2/c1-24-16-7-5-14(6-8-16)9-12-21-19(23)22-18-4-2-3-15-13-20-11-10-17(15)18/h2-8,10-11,13H,9,12H2,1H3,(H2,21,22,23) |
InChI 键 |
RUELGLDPNWWVTN-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC3=C2C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)
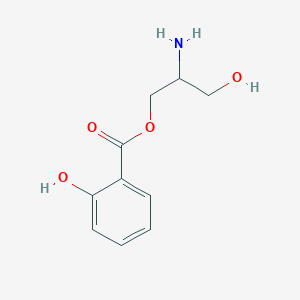
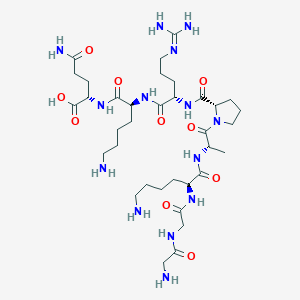
![N,N-Dibutyl-3-{2-[2-(methoxymethyl)phenyl]ethenyl}aniline](/img/structure/B12590023.png)
![(3S)-3-[(2S)-butan-2-yl]-6-methoxy-3,4-dihydro-1H-quinoxalin-2-one](/img/structure/B12590029.png)

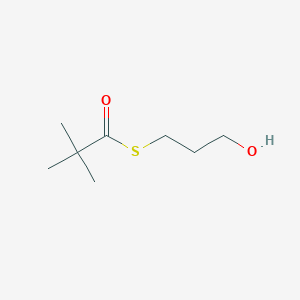
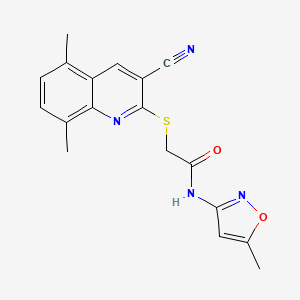
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
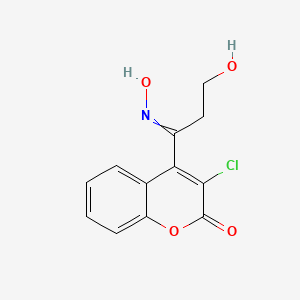
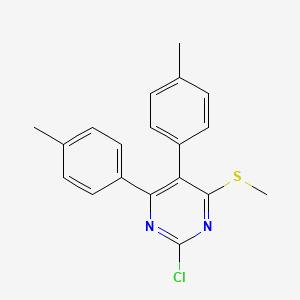
![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
phosphane](/img/structure/B12590092.png)
